molecular formula C11H15N3O2 B15216052 (3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine CAS No. 919120-73-3

(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B15216052
CAS No.: 919120-73-3
M. Wt: 221.26 g/mol
InChI Key: HACZZGUCTDBHMT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 3-nitrobenzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Nitrobenzyl Group: This step often involves nucleophilic substitution reactions where a nitrobenzyl halide reacts with the pyrrolidine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Nitrobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Nitrobenzyl)pyrrolidin-3-amine
  • 1-(3-Nitrobenzyl)pyrrolidin-3-amine (racemic mixture)
  • 1-(3-Nitrobenzyl)piperidine

Uniqueness

®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of the nitrobenzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomer or other similar compounds.

Conclusion

®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is a compound of significant interest in various fields due to its unique structural features and potential applications. Further research and exploration of this compound could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

919120-73-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H15N3O2/c12-10-4-5-13(8-10)7-9-2-1-3-11(6-9)14(15)16/h1-3,6,10H,4-5,7-8,12H2/t10-/m1/s1

InChI Key

HACZZGUCTDBHMT-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.